(S)-Ethyl 3-((tert-butoxycarbonyl)amino)-2,2-difluorohept-6-enoate is a synthetic organic compound characterized by its unique structure, which includes a difluorinated heptene backbone and a tert-butoxycarbonyl (Boc) protecting group on the amino functionality. This compound falls under the category of amino acid derivatives and is notable for its potential applications in medicinal chemistry and drug development.
The molecular formula of (S)-Ethyl 3-((tert-butoxycarbonyl)amino)-2,2-difluorohept-6-enoate is , with a molecular weight of approximately 270.31 g/mol. The presence of fluorine atoms in the structure often enhances the biological activity and metabolic stability of the compound.
Compounds like (S)-Ethyl 3-((tert-butoxycarbonyl)amino)-2,2-difluorohept-6-enoate are often evaluated for their biological activities, particularly in the context of drug development. While specific data on this compound's biological activity may be limited, similar compounds have shown promise as potential therapeutic agents due to their ability to interact with biological targets such as enzymes and receptors.
Fluorinated compounds are generally known for their enhanced pharmacokinetic properties, which can lead to improved bioavailability and selectivity in biological systems.
The synthesis of (S)-Ethyl 3-((tert-butoxycarbonyl)amino)-2,2-difluorohept-6-enoate typically involves several steps:
These reactions may require specific reagents and conditions to ensure high yields and purity.
(S)-Ethyl 3-((tert-butoxycarbonyl)amino)-2,2-difluorohept-6-enoate has potential applications in:
The unique properties imparted by the difluorinated structure may enhance its utility in developing new therapies.
Interaction studies are crucial for understanding how (S)-Ethyl 3-((tert-butoxycarbonyl)amino)-2,2-difluorohept-6-enoate behaves in biological systems. These studies typically involve:
Such studies help elucidate the pharmacological profile of the compound and its potential therapeutic applications.
Several compounds share structural similarities with (S)-Ethyl 3-((tert-butoxycarbonyl)amino)-2,2-difluorohept-6-enoate. Here are some notable examples:
Compound Name | CAS Number | Key Features |
---|---|---|
Ethyl 2-(2-(tert-butoxycarbonyl)amino)propanamido)-3-oxobutanoate | 1259022-54-2 | Contains a similar Boc-protected amino acid structure but differs in backbone composition. |
Ethyl 3-(3-(tert-butoxycarbonyl)amino)phenyl)-3-oxopropanoate | 1017781-47-3 | Similar Boc protection; features a phenolic ring that alters its reactivity and biological properties. |
Ethyl 4-amino-3-(tert-butoxycarbonyl)aminocyclohexanecarboxylate | 480449-84-1 | Cyclohexane ring provides different steric effects compared to heptene structure. |
Each of these compounds exhibits unique properties due to variations in their functional groups and structural frameworks, influencing their reactivity and potential applications in medicinal chemistry.